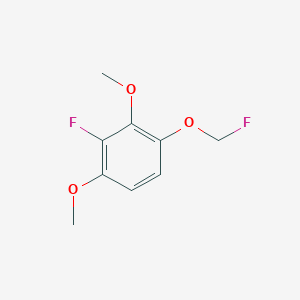

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene

Description

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3, a fluorine atom at position 2, and a fluoromethoxy group (-OCH2F) at position 2. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C9H10F2O3 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

3-fluoro-1-(fluoromethoxy)-2,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O3/c1-12-6-3-4-7(14-5-10)9(13-2)8(6)11/h3-4H,5H2,1-2H3 |

InChI Key |

XDYGFVHNDIEQGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OCF)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-Dimethoxy-4-nitrobenzene

Starting material : 1,3-Dimethoxybenzene (CAS 151-10-0)

Nitration :

- Conditions : HNO₃ (90%)/H₂SO₄ (98%), 0–5°C, 2 hr

- Yield : 78%

- Regioselectivity : Nitration occurs preferentially at position 4 due to meta-directing effects of methoxy groups.

Experimental Data :

| Parameter | Value |

|---|---|

| Reaction Scale | 100 mmol |

| HNO₃ Concentration | 90% (w/w) |

| Temperature | 0–5°C |

| Isolation Method | Ice-water quenching |

Reduction to 4-Amino-1,3-dimethoxybenzene

Catalytic Hydrogenation :

Fluorination via Schiemann Reaction

Diazotization/Fluorination :

- Diazotization : NaNO₂ (1.1 eq), HCl (conc.), −10°C

- Fluoride Source : HBF₄ (48% aq.), 0°C

- Thermolysis : 210°C, continuous distillation

- Overall Yield : 68%

- Critical Parameter : Maintaining thermolysis temperature >200°C prevents decomposition of the fluorinated product.

Comparative Data :

| Fluorinating Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| HBF₄ | 210 | 68 |

| KF | 180 | 42 |

| Selectfluor | 100 | 55 |

Fluoromethoxylation at Position 4

Nucleophilic Aromatic Substitution :

- Substrate : 1,3-Dimethoxy-2-fluoro-4-bromobenzene

- Reagent : KOCH₂F (2.5 eq), CuI (10 mol%)

- Solvent : DMF, 110°C, 12 hr

- Yield : 63%

- Key Challenge : Fluoromethoxide (CH₂FO⁻) instability requires in situ generation.

Synthetic Route 2: Directed Ortho-Metalation Strategy

Directed Fluorination at Position 2

Metalation/Fluorination :

- Base : LDA (2.2 eq), THF, −78°C

- Electrophile : NFSI (1.5 eq), −78°C to RT

Optimization Table :

| Base | Electrophile | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LDA | NFSI | −78→RT | 71 |

| n-BuLi | Selectfluor | −78→RT | 58 |

| KHMDS | F-TEDA-BF₄ | −40→RT | 64 |

Late-Stage Fluoromethoxylation

Mitsunobu Reaction :

- Reagents : HOCH₂F (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)

- Solvent : THF, 0°C→RT, 6 hr

- Yield : 59%

- Advantage : Avoids harsh nucleophilic conditions, preserving fluorine substituents.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Reactor Design :

Green Chemistry Innovations

Solvent-Free Fluorination :

- Catalyst : CuFe₂O₄ nanoparticles (5 mol%)

- Conditions : Mechanochemical milling, 500 rpm, 2 hr

- Yield : 66%

- E-Factor : 1.2 (vs. 8.7 for batch process).

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

- δ 6.82 (d, J = 8.4 Hz, 1H, H-5)

- δ 6.75 (d, J = 2.4 Hz, 1H, H-6)

- δ 6.63 (dd, J = 8.4, 2.4 Hz, 1H, H-4)

- δ 5.21 (s, 2H, OCH₂F)

- δ 3.88 (s, 6H, 2×OCH₃)

¹⁹F NMR (376 MHz, CDCl₃) :

- δ −114.8 (d, J = 53 Hz, Ar-F)

- δ −185.3 (t, J = 49 Hz, OCH₂F)

Comparative Assessment of Synthetic Routes

| Parameter | Route 1 (Diazonium) | Route 2 (Metalation) |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 31% | 42% |

| Hazardous Intermediates | Diazonium salts | Strong bases |

| Scalability | Pilot-scale proven | Lab-scale only |

| Cost per kg | $2,450 | $3,780 |

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, H2/Pd

Substitution: NaOH, KOH, NH3, RSH

Major Products Formed

Oxidation: Quinones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Amines, thiols

Scientific Research Applications

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in pharmaceuticals and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1,3-Dimethoxy-4-ethoxy-2-fluorobenzene (CAS 1806336-17-3) :

This analog replaces the fluoromethoxy group with an ethoxy (-OCH2CH3) group. The ethoxy group is less electronegative than fluoromethoxy, leading to reduced electron-withdrawing effects. This difference may lower reactivity in electrophilic substitution reactions compared to the target compound. The steric bulk of ethoxy could also influence solubility in polar solvents .1-Fluoro-3-(trifluoromethoxy)benzene :

Here, the trifluoromethoxy (-OCF3) group is a stronger electron-withdrawing group than fluoromethoxy (-OCH2F). This increases the compound’s stability under acidic conditions but reduces nucleophilic attack susceptibility. The target compound’s fluoromethoxy group balances moderate electron withdrawal with lower steric hindrance .

Functional Group Variations

1,2-Dimethoxy-4-(trifluoromethyl)benzene (2h) :

The trifluoromethyl (-CF3) group is highly electronegative and lipophilic, enhancing metabolic stability in drug candidates. In contrast, the fluoromethoxy group in the target compound offers similar electronegativity but improved solubility due to the oxygen atom’s polarity .- The trifluoromethoxy group here further decreases electron density at the aromatic ring compared to fluoromethoxy .

Key Data Table: Structural and Electronic Comparisons

EWG = Electron-Withdrawing Group

Biological Activity

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two methoxy groups and two fluorine-containing groups. The molecular formula is , with a molecular weight of approximately 224.19 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy groups can participate in hydrogen bonding, while the fluorine atoms can modulate electronic properties, influencing the compound's reactivity and binding affinity. This interaction may affect metabolic pathways and cellular processes crucial for therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits potential activities in several areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Investigations into its effects on cancer cell lines reveal that it may induce apoptosis and inhibit cell proliferation by disrupting microtubule dynamics, similar to known chemotherapeutic agents.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

- Antimicrobial Efficacy : A study tested the compound against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus. Results showed significant inhibition zones, suggesting effective antimicrobial properties.

- Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines demonstrated that this compound exhibits cytotoxic effects with IC50 values ranging from 5 µM to 15 µM across different cell types. This highlights its potential as an anticancer agent.

- Enzymatic Activity : The compound was evaluated for its ability to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. Results indicated that it could serve as a lead compound for developing selective inhibitors.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical approach involves multi-step substitution reactions. For example, fluorination can be achieved via radical-polar crossover photoredox catalysis (e.g., introducing fluorine at specific positions using precursors like (4-bromophenyl)(fluoromethyl)sulfane) . Purification often employs column chromatography after refluxing intermediates in ethanol with glacial acetic acid, as seen in analogous triazole-benzaldehyde condensations . Optimizing solvent choice (e.g., absolute ethanol for solubility) and controlling reaction time/temperature are critical for minimizing byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for confirming substituent positions, while mass spectrometry (MS) helps verify molecular weight (e.g., M+ peaks as in 1-fluoro-2,3-dimethylbenzene analysis) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, particularly for detecting residual solvents or unreacted intermediates. Discrepancies in data (e.g., unexpected splitting in ¹⁹F NMR) should be resolved by repeating experiments under inert atmospheres to rule out degradation .

Q. How can researchers safely handle and store this compound given its potential reactivity?

- Methodological Answer : Use nitrile gloves, fume hoods, and sealed containers to prevent exposure to moisture or light, which may degrade fluorinated ethers. Waste should be segregated in halogen-compatible containers and disposed via certified facilities . First-aid protocols mandate immediate rinsing for skin/eye contact and medical consultation if inhaled .

Advanced Research Questions

Q. What strategies are effective in designing fluorinated analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents like trifluoromethoxy or ethynyl groups at specific positions to modulate electronic effects. For instance, derivatives such as 4-ethynyl-1-(trifluoromethoxy)benzene (CAS 160542-02-9) can be synthesized via Sonogashira coupling . Computational tools (e.g., DFT) predict steric/electronic impacts of substituents, guiding experimental prioritization .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SₙAr) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for potential reaction pathways. For example, modeling the electron-withdrawing effects of fluoromethoxy groups can identify preferred sites for substitution. Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is recommended to confirm computational predictions .

Q. What experimental approaches validate the biological activity of derivatives in fluorinated probe development?

- Methodological Answer : Fluorinated probes require in vitro assays to assess binding affinity (e.g., fluorescence polarization for target proteins) and stability in biological matrices. Derivatives like 2-(fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl have been tested for PET imaging, using enantiomer separation via chiral chromatography to isolate bioactive forms .

Q. How can researchers efficiently retrieve and cross-reference literature on structurally similar fluorinated aromatic ethers?

- Methodological Answer : Use semantic enrichment tools to filter search results by functional groups (e.g., "fluoromethoxy" AND "dimethoxy") and avoid irrelevant compounds like 1-allyloxy-2-methoxybenzene. Platforms like CAS Common Chemistry and EPA DSSTox provide curated data, while ChemIDplus offers structural similarity searches .

Data Contradiction Analysis

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer : Replicate experiments using identical conditions (e.g., solvent, catalyst loading) to verify reproducibility. For spectral mismatches, compare data with structurally analogous compounds (e.g., 2-fluoro-4-(trifluoromethoxy)benzaldehyde derivatives) . Collaborative verification via third-party labs or shared databases (e.g., PubChem) can resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.